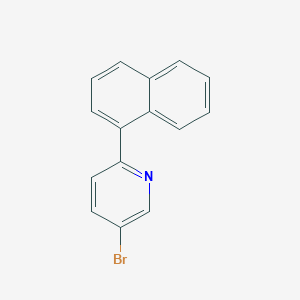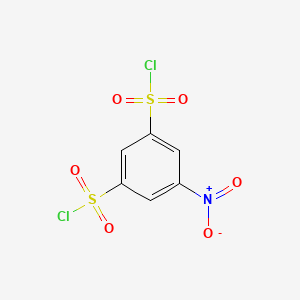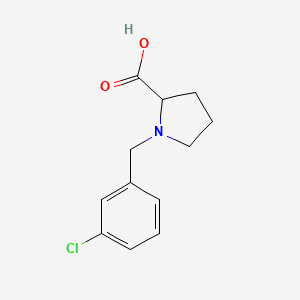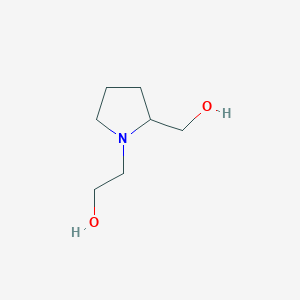
2-(Hydroxymethyl)-1-pyrrolidineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-1-pyrrolidineethanol is an organic compound that features a pyrrolidine ring with a hydroxymethyl group and an ethanol group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-pyrrolidineethanol can be achieved through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde and ethanol under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate, which then undergoes further reactions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as acids or bases can be employed to facilitate the reaction, and the process may be carried out at elevated temperatures and pressures to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-1-pyrrolidineethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Ethers, esters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-1-pyrrolidineethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-1-pyrrolidineethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl and ethanol groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Hydroxymethyl)pyrrolidine
- 1-(Hydroxymethyl)pyrrolidine
- 2-(Hydroxymethyl)-1-piperidineethanol
Uniqueness
2-(Hydroxymethyl)-1-pyrrolidineethanol is unique due to the presence of both a hydroxymethyl group and an ethanol group attached to the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
3554-68-5 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c9-5-4-8-3-1-2-7(8)6-10/h7,9-10H,1-6H2 |
Clave InChI |
HKFUMQBPCRRDAV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)CCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


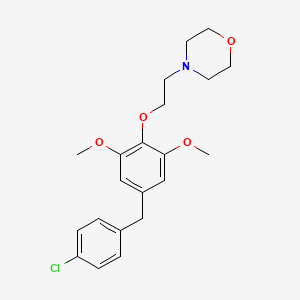
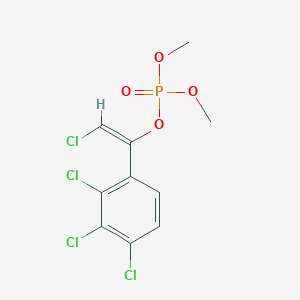
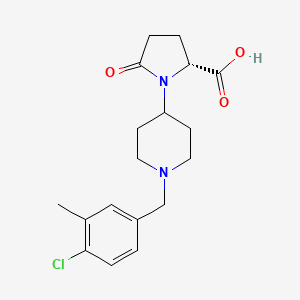
![3-(tert-Butoxycarbonyl)-7-(carbomethoxy)-3-azabicyclo[3.3.0]octane](/img/structure/B13976882.png)
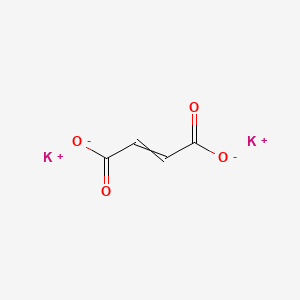
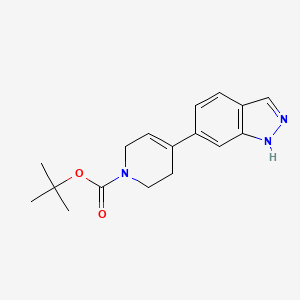
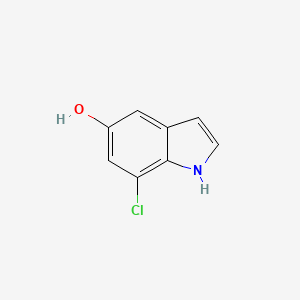
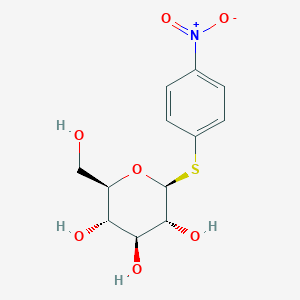
![3-[(4-Pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinyl)amino]benzonitrile](/img/structure/B13976906.png)
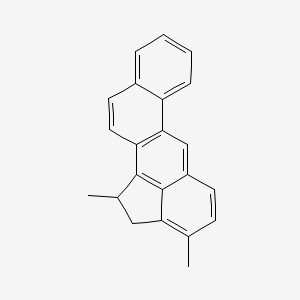
![4-Chloro-1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13976920.png)
